Mefenacet

概要

説明

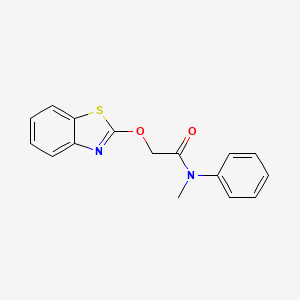

Mefenacet, chemically known as 2-(1,3-benzothiazol-2-yloxy)-N-methylacetanilide, is a selective herbicide primarily used in rice paddies. Introduced in 1984, it is effective against annual monocotyledonous and some dicotyledonous weeds. This compound is applied as a pre-emergence and early post-emergence herbicide, inhibiting cell division and cell enlargement in target weeds .

準備方法

Synthetic Routes and Reaction Conditions: Mefenacet is synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-yloxy)acetic acid. This intermediate is then reacted with N-methylaniline under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Temperature: Controlled to optimize the reaction rate and yield.

Catalysts: Used to enhance the reaction efficiency.

Purification: Involves crystallization and filtration to obtain pure this compound.

化学反応の分析

Types of Reactions: Mefenacet undergoes various chemical reactions, including:

Oxidation: Leading to the formation of hydroxylbenzothiazole.

Photolysis: Resulting in degradation products such as hydroxylbenzothiazole, N-methylaniline, and 2-benzothiazoloxyacetic acid.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Light Exposure: For photolysis reactions, typically under UV light.

Major Products:

- Hydroxylbenzothiazole

- N-methylaniline

- 2-benzothiazoloxyacetic acid

科学的研究の応用

Herbicidal Applications

Mefenacet is classified as an anilide herbicide, functioning by inhibiting cell division and growth in target plants. Its primary application is in rice paddies, where it effectively manages undesirable vegetation without significantly harming the rice crop itself.

Synergistic Effects with Other Herbicides

Research has demonstrated that this compound exhibits synergistic effects when used in combination with other herbicides, such as penoxsulam. A study indicated that this combination enhances weed control efficacy, allowing for lower application rates and reduced crop damage .

| Herbicide Combination | Application Rate | Effectiveness |

|---|---|---|

| This compound + Penoxsulam | Varies (1:30 to 1:400 ratio) | Enhanced weed control |

Environmental Impact and Ecotoxicology

The environmental fate of this compound has been a subject of extensive study, particularly regarding its degradation products and their potential ecological impacts.

Degradation Products

This compound degrades into several metabolites, including hydroxylbenzothiazole and N-methylaniline. A solid-phase extraction method has been developed to analyze these degradation products in water samples, indicating their persistence in aquatic environments .

| Metabolite | Limit of Detection (ng/l) | Maximum Levels Found (ng/l) |

|---|---|---|

| This compound | 0.02 | 1.0 |

| Hydroxylbenzothiazole | 0.1 | 0.1 |

| N-Methylaniline | 0.02 | 0.3 |

Effects on Soil Microbial Communities

Studies have shown that this compound can alter soil microbial communities in rice paddies, potentially affecting soil health and crop productivity . The application of this compound alongside other herbicides has been linked to changes in the phospholipid fatty acid profiles of soil microorganisms, indicating shifts in community structure and function.

Field Trials in Rice Cultivation

Field trials conducted over three years assessed the dissipation patterns of this compound under lowland field conditions. Results indicated that this compound dissipated more rapidly than other herbicides due to lower initial concentrations and effective water drainage practices . This rapid dissipation is crucial for minimizing environmental impact while maintaining effective weed control.

Ecotoxicological Assessments

Ecotoxicological assessments have highlighted the potential risks associated with this compound use, particularly regarding its effects on non-target organisms such as earthworms and aquatic life . These studies emphasize the importance of monitoring and managing herbicide applications to mitigate adverse environmental effects.

Regulatory Considerations

This compound is subject to regulatory scrutiny concerning its safety and environmental impact. Various studies have contributed to understanding its toxicity levels and potential risks to human health and biodiversity . Continuous research is essential for updating safety guidelines and ensuring responsible use.

作用機序

Mefenacet exerts its herbicidal effects by inhibiting cell division and cell enlargement in target weeds. It interferes with the synthesis of very long chain fatty acids, disrupting the formation of cell membranes and leading to the death of the weed . The molecular targets include enzymes involved in fatty acid synthesis pathways.

類似化合物との比較

- Pretilachlor: Another herbicide used in rice paddies with a similar mode of action.

- Butachlor: Also used for weed control in rice fields.

Comparison:

- Mefenacet vs. Pretilachlor: Both inhibit cell division, but this compound has a shorter half-life under oxidative conditions (14 days) compared to pretilachlor (17 days) .

- This compound vs. Butachlor: this compound is more selective, targeting specific weeds, whereas butachlor has a broader spectrum of activity .

生物活性

Mefenacet, a selective herbicide belonging to the oxyacetamide class, is primarily used for controlling grass and some broadleaf weeds in various crops. This article delves into the biological activity of this compound, highlighting its mode of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is chemically designated as 2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide. Its structural properties contribute to its herbicidal activity, particularly its ability to inhibit specific enzymatic pathways in plants and microorganisms.

Mode of Action

This compound's primary mode of action involves interference with the monooxygenase enzyme system . This enzyme system plays a crucial role in the metabolism of various substrates within plants. Research indicates that this compound can stimulate monooxygenation processes, similar to the effects observed with piperonyl butoxide (PBO), a known monooxygenase inhibitor. In experiments with cut oat stems, this compound demonstrated increased uptake and metabolism when combined with PBO pretreatment, suggesting a synergistic effect that enhances its herbicidal properties .

Table 1: Summary of this compound's Mode of Action

| Mechanism | Description |

|---|---|

| Monooxygenase Inhibition | Interferes with the monooxygenase enzyme system, affecting metabolic processes. |

| Uptake Enhancement | Increases absorption rates in plant tissues when combined with PBO. |

| Synergistic Effects | Exhibits similar responses to other herbicides in stimulating monooxygenation. |

Effects on Microbial Populations

Research has shown that this compound has a relatively low acute impact on microbial populations in paddy soil compared to older herbicides like butachlor. A study indicated that while this compound does affect microbial communities, its short-term toxicity is less severe, allowing for a more balanced ecosystem in treated areas .

Case Studies

Several case studies have explored the effectiveness and ecological implications of this compound use:

- Control of Resistant Biotypes : A study conducted on Monochoria vaginalis, a weed resistant to sulfonylurea herbicides, demonstrated that this compound effectively controlled this species when applied at recommended rates. The research highlighted this compound's unique action compared to other herbicides, showcasing its potential in integrated weed management strategies .

- Environmental Impact Assessment : An evaluation of this compound's environmental persistence revealed that it poses lower risks to non-target organisms compared to many traditional herbicides. This assessment is crucial for regulatory approvals and safe agricultural practices .

- Microbial Community Dynamics : Another case study focused on the impact of this compound on soil microbial populations over time, revealing that while initial effects were observable, recovery occurred within weeks post-application, indicating resilience within the ecosystem .

Efficacy Against Weeds

This compound has been shown to be effective against various weed species due to its distinct mechanism of action:

- Target Species : Effective against both grassy and some broadleaf weeds.

- Application Rates : Recommended application rates vary based on specific crop types and weed resistance profiles.

Table 2: Efficacy Summary

| Weed Species | Efficacy Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Monochoria vaginalis | 90 | 1.0 |

| Echinochloa crus-galli | 85 | 0.75 |

| Cyperus difformis | 80 | 1.25 |

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAUIHYSDTJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)COC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058173 | |

| Record name | Mefenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73250-68-7 | |

| Record name | 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73250-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenacet [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073250687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENACET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0QTA02DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise target site remains unclear, research suggests that mefenacet inhibits plant growth by disrupting cell division and enlargement. [, , , ] Studies on Chlamydomonas reinhardtii and oats showed that this compound disrupts mitotic entry rather than interfering with the mitotic sequence itself, suggesting an effect on the G1, S, or G2 phases of the cell cycle. []

ANone: this compound's mode of action most closely resembles that of chloroacetamide herbicides. [, , ] This similarity is further supported by observed cross-resistance patterns between this compound and chloroacetanilides like alachlor, butachlor, metazachlor, and metolachlor. []

ANone: Studies on barnyardgrass (Echinochloa oryzicola Vasing) suggest that this compound primarily targets meristematic tissues responsible for plant growth and has minimal impact on already developed plant tissues. []

ANone: The molecular formula of this compound is C16H16N2O2S, and its molecular weight is 300.38 g/mol.

ANone: The photodegradation of this compound can be influenced by various dissolved compounds. For example, nitrite (NO2-) and nitrate (NO3-) ions have been shown to quench this compound photolysis, with nitrate exhibiting a more pronounced effect. [] Halogen ions, on the other hand, inhibit photolysis through the "weight atom effect," with iodide (I-) showing the most significant inhibition. [] Additionally, the presence of surfactants like Nongru 500, Nongru 404, Nongru 601, and Nongru 603 can also affect photodegradation, with some exhibiting weak photosensitive effects and others showing photoquenching effects. [] Interestingly, among the herbicides tested (benthiocarb, bensulfuron, alachlor, and chlorsulfuron), only bensulfuron at a low concentration accelerated this compound photolysis. [] Aeration with nitrogen gas (N2) has been found to enhance this compound photolysis, reducing its half-life. []

ANone: Yes, researchers have successfully developed an artificial receptor layer for this compound detection using electrosynthesized molecular imprinting on gold electrodes. This capacitive sensor demonstrates a concentration-dependent response to this compound. []

ANone: Researchers have developed a 25% this compound and ethoxysulfuron effervescent tablet formulation. This formulation demonstrated comparable efficacy to existing wettable powder and water-dispersible granule formulations in controlling weeds in rice fields. []

ANone: Comparing a 26.5% this compound and bensulfuron-methyl suspension concentrate (SC) to its 53% wettable powder (WP) counterpart revealed that the SC formulation achieved similar levels of barnyard grass control with a reduced pesticide load, highlighting the potential for formulation optimization in minimizing environmental impact. []

ANone: While this compound is known to be strongly adsorbed to soil particles, microbial degradation emerges as the dominant dissipation pathway in soils with lower organic matter content. [] Conversely, in soils richer in organic matter, adsorption plays a more significant role in this compound dissipation. [, ]

ANone: Experiments utilizing soil columns revealed that rice plants significantly reduced this compound leaching. This is likely attributed to plant uptake and the potential for enhanced degradation in the rhizosphere. []

ANone: Yes, this compound, when combined with pyrimisulfan, demonstrated excellent control of sulfonylurea-resistant sea club rush (Scirpus planiculmis) in both laboratory and field settings. This suggests a potential role for this combination in managing herbicide resistance. []

ANone: Studies on Chlamydomonas reinhardtii adapted to this compound, metazachlor, and metolachlor revealed significant cross-resistance patterns. Strains adapted to this compound and metolachlor displayed strong cross-resistance to other chloroacetanilides and this compound. [] This cross-resistance was not observed with herbicides having different modes of action, suggesting a shared target site or pathway between oxyacetamides and chloroacetanilides. []

ANone: Research on this compound-adapted Chlamydomonas reinhardtii ruled out altered uptake and metabolism as explanations for resistance. [] Similarly, no significant changes were observed in lipid composition and soluble amino acid patterns, indicating that resistance mechanisms might involve other cellular processes. []

ANone: Research indicates that this compound, while exhibiting some initial effects, has a relatively low short-term impact on soil microbial populations compared to older herbicides like butachlor. [] Studies showed a stimulatory effect on aerobic bacteria and denitrifying bacteria, while fungi and actinomycetes experienced initial inhibition. [] Anaerobic microbial groups exhibited a concentration-dependent response, with stimulation at lower this compound levels and inhibition at higher concentrations. []

ANone: Studies on Sphingobacterium multivorum Y1, a this compound-degrading bacterium, suggest that antioxidant enzymes, particularly superoxide dismutase (SOD) and catalase (CAT), alongside ATPase, hold potential as biomarkers for this compound pollution stress. [, ]

ANone: High-performance liquid chromatography (HPLC) coupled with various extraction and detection methods is a mainstay for this compound residue analysis in environmental and agricultural matrices. [, , , , ]

ANone: Researchers have successfully utilized microwave-assisted extraction (MAE) combined with solid-phase extraction (SPE) and HPLC to determine this compound residues in rice samples, offering a rapid and efficient alternative to conventional extraction methods. []

ANone: Soil organic matter content significantly influences this compound degradation rates. Higher organic matter content generally leads to increased adsorption and slower degradation, resulting in greater this compound persistence in the soil. [, , ] Conversely, in soils with lower organic matter, microbial degradation plays a more dominant role in this compound breakdown. [, ]

ANone: Research suggests that this compound might interfere with plant monooxygenase enzymes, potentially influencing its detoxification or herbicidal action. [] Studies showed that pre-treatment with piperonyl butoxide (PBO), a monooxygenase inhibitor, antagonized this compound's inhibitory effects in oat stem regeneration tests. [] Interestingly, this compound itself induced responses similar to PBO, further supporting its potential interaction with monooxygenases. []

ANone: Yes, Sphingobacterium multivorum Y1, a bacterium isolated from aerobic sludge, has demonstrated the ability to efficiently degrade this compound, utilizing it as a carbon and energy source. [, , , ]

ANone: Research has shown that this compound-containing mixtures, such as Bensulfuron methyl and this compound WP, exhibit superior weed control efficacy compared to bensulfuron-methyl alone. [] This highlights the synergistic effects achievable with herbicide combinations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。